molecular formula C15H19NO B1182850 N,N-diallyl-2-phenylpropanamide

N,N-diallyl-2-phenylpropanamide

Cat. No.: B1182850
M. Wt: 229.323
InChI Key: IOFUBYRUMJCNPL-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-phenylpropanamide is a propanamide derivative characterized by two allyl groups attached to the nitrogen atom and a phenyl group at the second carbon of the propanamide backbone. The allyl substituents may influence its reactivity, lipophilicity, and pharmacokinetic properties compared to other propanamide derivatives .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.323

IUPAC Name

2-phenyl-N,N-bis(prop-2-enyl)propanamide

InChI

InChI=1S/C15H19NO/c1-4-11-16(12-5-2)15(17)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3

InChI Key

IOFUBYRUMJCNPL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following propanamide derivatives share structural similarities with N,N-diallyl-2-phenylpropanamide but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features
This compound R₁ = Allyl, R₂ = Allyl, R₃ = Phenyl C₁₅H₁₉NO ~229.3 High reactivity due to allyl groups; potential for metabolic oxidation
2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide R₁ = 1-Phenylpropan-2-yl, R₂ = H, R₃ = 2-Fluoro-biphenyl C₂₄H₂₃FNO 376.45 Hybrid molecule with fluorinated biphenyl moiety; synthesized via DCC coupling
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide R₁ = 2,2-Diphenylethyl, R₂ = H, R₃ = 6-Methoxynaphthyl C₂₉H₂₇NO₂ 421.53 Bulky aromatic substituents; likely impacts solubility and receptor binding
2-Methyl-N,N-diphenylpropanamide R₁ = Phenyl, R₂ = Phenyl, R₃ = Methyl C₁₆H₁₇NO 239.31 High thermal stability (predicted boiling point: 425.3°C)
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide R₁ = Phenyl, R₂ = 3-Fluorophenylamino, R₃ = H C₁₅H₁₅FN₂O 258.29 Amino-fluorophenyl group may enhance hydrogen bonding or CNS penetration

Pharmacological and Physicochemical Properties

  • Lipophilicity : Allyl groups in this compound may increase lipophilicity (logP ~3.5–4.0) compared to phenyl-substituted analogs (e.g., 2-methyl-N,N-diphenylpropanamide, logP ~3.8) .
  • Receptor Binding : Opioid-related N-phenylpropanamides (e.g., cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide) show µ-opioid receptor affinity (Ki = 0.8–12 nM), suggesting that substituent bulk and stereochemistry critically influence activity .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., diphenylethyl or methoxynaphthyl) reduce solubility but enhance receptor binding specificity .
  • Fluorination : Fluorine atoms improve metabolic stability and blood-brain barrier penetration, as seen in fluorophenyl-containing analogs .
  • Allyl Group Dynamics : Allyl-substituted propanamides may serve as prodrugs or intermediates for further functionalization, though their instability requires formulation optimization .

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